molecular formula C6H6BrNO B189594 6-bromo-1-methylpyridin-2(1H)-one CAS No. 873383-11-0

6-bromo-1-methylpyridin-2(1H)-one

Cat. No. B189594
CAS RN: 873383-11-0
M. Wt: 188.02 g/mol
InChI Key: PUHNNXVBAOPJPW-UHFFFAOYSA-N
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Description

6-Bromo-1-methylpyridin-2(1H)-one (6-BrMP) is a heterocyclic organic compound with a broad range of applications in chemical synthesis and research. It is a highly versatile compound that has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other specialty materials. 6-BrMP has also been used in scientific research to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis and Characterization

  • 6-Bromo-1-methylpyridin-2(1H)-one and its derivatives have been synthesized and characterized in various studies. The characterization includes techniques like NMR spectroscopy and X-ray diffraction, which are crucial for understanding the structural and chemical properties of these compounds (Bette & Steinborn, 2012).

Pharmaceutical and Chemical Intermediates

  • Derivatives of 6-bromo-1-methylpyridin-2(1H)-one, such as 2-amino-6-bromopyridine, serve as important intermediates in pharmaceutical and chemical industries. They are used in various synthetic processes to produce a wide range of chemical compounds (Xu Liang, 2010).

Development of Novel Pyridine-Based Derivatives

  • Novel pyridine derivatives have been synthesized using 6-bromo-1-methylpyridin-2(1H)-one as a starting material. These derivatives have been studied for their potential applications in various fields, including biological activities such as anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).

Role in Developing MEK Inhibitors

  • Some derivatives of 6-bromo-1-methylpyridin-2(1H)-one have been found to act as MEK inhibitors, which are significant in cancer research. These compounds show potential in inhibiting ERK phosphorylation, important in cancer tumorigenesis (Wallace et al., 2006).

Electrochemical Properties

  • Research has also focused on the electrochemical properties of derivatives of 6-bromo-1-methylpyridin-2(1H)-one. These studies are essential for understanding the electronic and optical properties of these compounds, which can be critical in various applications, including materials science (Kimura & Murakami, 2014).

Crystal Structure Analysis

  • Crystal structure analysis of 6-bromo-1-methylpyridin-2(1H)-one derivatives provides insight into their molecular configuration, which is vital for their application in pharmaceuticals and material science (Dong et al., 2015).

properties

IUPAC Name

6-bromo-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHNNXVBAOPJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355760
Record name 6-bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-methylpyridin-2(1H)-one

CAS RN

873383-11-0
Record name 6-Bromo-1-methylpyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873383-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-methyl-1,2-dihydropyridin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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